molecular formula C11H12FN3 B1394032 N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine CAS No. 1287218-66-9

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine

Cat. No. B1394032
M. Wt: 205.23 g/mol
InChI Key: OVNDBABZWGJOES-UHFFFAOYSA-N
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Description

“N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine” is a chemical compound with the molecular formula C11H12FN3 and a molecular weight of 205.23 . It is also known by the IUPAC name "[5- (4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine" .


Synthesis Analysis

The synthesis of pyrazole-bearing compounds, including “N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine”, involves hydrazine-coupled pyrazoles . The structures of these synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of “N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine” can be represented by the SMILES string "CNC(c1ccccc1)c2ccc(F)cc2" .


Physical And Chemical Properties Analysis

“N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine” is a compound with a molecular weight of 205.23 . It should be stored at a temperature of 28°C .

Scientific Research Applications

Synthesis and Characterization

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine and its derivatives are primarily synthesized and characterized for their structural and chemical properties. Studies have focused on identifying and characterizing new compounds, often exploring their synthesis pathways, structural arrangement, and the potential for mislabeling in research chemicals. For instance, the synthesis and characterization of 'research chemicals' like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and its isomers have been reported, highlighting the importance of accurate identification and the possibility of mislabeling in the field of synthetic cannabinoids (McLaughlin et al., 2016). Similarly, the synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles demonstrate the chemical versatility and structural complexity of these compounds (Kariuki et al., 2021).

Biological Activities and Potential Therapeutic Uses

Research has also delved into the biological activities of N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine derivatives, particularly their potential therapeutic applications. A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds with N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine structure, have been synthesized and assayed as inhibitors for acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, indicating their potential for treating neurological disorders such as Alzheimer's disease (Kumar et al., 2013). Additionally, the monoamine oxidase inhibitory activities of 3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide derivatives have been explored, suggesting potential applications in mood and anxiety disorders (Koç et al., 2014).

Safety And Hazards

The safety data sheet (SDS) for “N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine” can be found online . It is recommended to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

1-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-13-7-11-10(6-14-15-11)8-2-4-9(12)5-3-8/h2-6,13H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNDBABZWGJOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=NN1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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